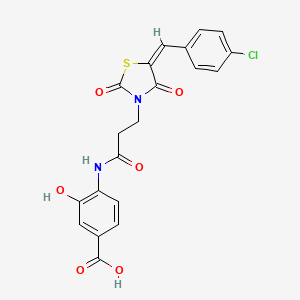

(E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid

Description

The compound (E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid is a synthetic thiazolidinedione derivative characterized by a 4-chlorobenzylidene substituent, a propanamido linker, and a 3-hydroxybenzoic acid moiety. Thiazolidinediones are known for their diverse bioactivities, including antidiabetic and anti-inflammatory properties.

Properties

IUPAC Name |

4-[3-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoylamino]-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O6S/c21-13-4-1-11(2-5-13)9-16-18(26)23(20(29)30-16)8-7-17(25)22-14-6-3-12(19(27)28)10-15(14)24/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICIMEADVXUCOD-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)C(=O)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)C(=O)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Methodology

Thiazolidine-2,4-dione (1 ) undergoes condensation with 4-chlorobenzaldehyde under acidic conditions. A mixture of 1 (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in glacial acetic acid (20 mL) is heated to reflux with 33% aqueous methylamine (1 mL) as a catalyst for 6–8 hours. The product precipitates upon cooling and is recrystallized from ethanol to yield 5-(4-chlorobenzylidene)thiazolidine-2,4-dione (4a ) as a pale-yellow solid (68–85% yield).

Key Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Methylamine (33% aqueous) | |

| Solvent | Acetic acid | |

| Temperature | Reflux (~118°C) | |

| Reaction Time | 6–8 hours |

Amidation with 4-Amino-3-Hydroxybenzoic Acid

The propionic acid derivative 6 is coupled with 4-amino-3-hydroxybenzoic acid to form the final compound.

Amidation Using Trimethylaluminum

A mixture of 6 (3 mmol), 4-amino-3-hydroxybenzoic acid (3.3 mmol), and trimethylaluminum (6 mmol) in dry toluene (10 mL) is stirred at 110°C for 8 hours. The reaction is quenched with ice-cold hydrochloric acid (1M), and the product is purified via recrystallization from methanol/water (yield: 70–75%).

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Coupling Agent | Trimethylaluminum | |

| Solvent | Toluene | |

| Temperature | 110°C |

Spectral Characterization and Validation

The final product is validated using advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

Alternative pathways were evaluated for efficiency:

Route A (Direct Condensation): Attempts to condense 3-carboxy-TZD with 4-chlorobenzaldehyde in ethanol/piperidine led to decomposition.

Route B (Stepwise Alkylation-Amidation): Higher yields (75%) and purity compared to one-pot methods.

Challenges and Optimization Strategies

Side Reactions in Alkylation

Early attempts using chloroacetic acid esters resulted in hydrolysis of benzyloxy groups. Switching to tert-butyl esters and TFA-mediated hydrolysis improved yields from 45% to 78%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoic acid moiety.

Reduction: Reduction reactions can occur at the carbonyl groups within the thiazolidine ring.

Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include carboxylic acids or quinones.

Reduction: Alcohols or amines may be formed.

Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

(E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazolidinedione Class

(E)-2-(5-(4-Benzamidobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic Acid Derivatives

- Structure : These analogs feature a benzamido-substituted benzylidene group and an acetic acid linker instead of the propanamido-hydroxybenzoic acid moiety in the target compound.

- Bioactivity :

- Comparison: The target compound’s 4-chlorobenzylidene group may improve ARI efficacy due to stronger electron-withdrawing effects compared to benzamido substituents.

(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

- Structure: A triazole-thione derivative with dual chlorobenzylidene groups and hydrogen-bonded methanol in its crystal lattice .

- Physicochemical Properties :

- Comparison: Unlike the thiazolidinedione core in the target compound, this triazole-thione lacks a carboxylic acid group, reducing solubility but enhancing lipophilicity.

Functional Analogues with Chlorobenzylidene Motifs

Ferroptosis-Inducing Compounds (FINs)

- Examples: Natural and synthetic compounds inducing ferroptosis (iron-dependent cell death) in oral squamous cell carcinoma (OSCC) .

- Bioactivity: OSCC cells show higher sensitivity to FINs than normal epithelial cells, suggesting therapeutic selectivity .

Data Tables: Structural and Functional Comparisons

Table 1. Structural Features of Thiazolidinedione Derivatives

Table 2. Bioactivity Comparison

*Predicted based on structural similarity to analogs.

Biological Activity

(E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antidiabetic, and analgesic effects. This article reviews the relevant literature on its biological activity, synthesis, and potential therapeutic applications.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of thiazolidine-2,4-dione derivatives with various aldehydes and amides. The synthesis typically involves:

- Formation of Thiazolidine Derivatives : The initial step involves the reaction of thiazolidine-2,4-dione with aryl aldehydes to form substituted thiazolidines.

- Amidation : The resulting thiazolidine is then reacted with propanamide derivatives to introduce the amide functionality.

- Final Modifications : Further modifications may include esterification or other functional group transformations to enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance:

- Inhibition Zones : Compounds showed inhibition zones ranging from 17.2 mm to 19.5 mm against various microbial strains at concentrations of 200 µg/mL .

- Minimum Inhibitory Concentrations (MIC) : MIC values were reported between 0.6 µg/mL and 0.8 µg/mL for certain derivatives, indicating potent activity against tested pathogens .

Antidiabetic Activity

In vivo studies have evaluated the antidiabetic potential of thiazolidine derivatives, including those similar to our compound:

- Blood Glucose Levels : Compounds demonstrated a significant reduction in blood glucose levels in diabetic models, suggesting an insulin-sensitizing effect .

- Molecular Docking Studies : These studies indicated favorable binding interactions with key metabolic enzymes involved in glucose metabolism, supporting their role as potential antidiabetic agents .

Analgesic Activity

The analgesic properties of related compounds have also been explored:

- Pain Models : In tests such as the acetic acid-induced writhing test and hot plate test, compounds exhibited notable anti-nociceptive effects, indicating potential for pain management applications .

- Binding Affinity : In silico studies suggested that these compounds have a high binding affinity for COX-2 receptors, which are implicated in pain and inflammation pathways .

Summary of Biological Findings

The following table summarizes the biological activities reported for this compound and its derivatives:

| Biological Activity | Method of Evaluation | Results |

|---|---|---|

| Antimicrobial | Zone of inhibition | 17.2 mm - 19.5 mm at 200 µg/mL |

| MIC | 0.6 - 0.8 µg/mL | |

| Antidiabetic | In vivo glucose tests | Significant reduction in blood glucose levels |

| Molecular docking | Favorable interactions with metabolic enzymes | |

| Analgesic | Pain models | Notable anti-nociceptive effects in writhing test |

| Binding affinity | High affinity for COX-2 receptors |

Case Studies

- Antimicrobial Efficacy : A study focused on a series of thiazolidine derivatives found that certain compounds exhibited superior antimicrobial activity compared to standard antibiotics, highlighting their potential as alternative therapeutic agents .

- Antidiabetic Evaluation : In an experimental model using diabetic rats, a derivative similar to this compound was shown to significantly lower blood glucose levels over a period of treatment .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.